molecular formula C5H3ClN4 B1586798 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 33050-36-1

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1586798
CAS No.: 33050-36-1
M. Wt: 154.56 g/mol
InChI Key: GPWWYWGHZHRRCW-UHFFFAOYSA-N
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Description

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a chlorine atom attached to the triazole ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. By inhibiting these targets, this compound can potentially halt the growth and spread of cancer cells .

Mode of Action

This compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the kinase activity, leading to a decrease in downstream signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, growth, and angiogenesis . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, thereby potentially slowing the growth and spread of cancer cells .

Pharmacokinetics

The ADME properties of this compound are characterized by high gastrointestinal absorption and blood-brain barrier permeability . The compound also shows no inhibitory activity against major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions . These properties contribute to the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induce late apoptosis of A549 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be influenced by the presence of certain functional groups in its structure . Additionally, the compound’s stability can be affected by conditions that may cause it to degrade or form dust

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridazine with nitriles in the presence of copper and zinc catalysts. This process includes a tandem C-N addition followed by an intramolecular oxidative N-N bond formation . Another approach involves the use of N,N-dimethylaminoformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride to form intermediate compounds, which are then cyclized to yield the desired triazolopyridazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridazines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of the chlorine atom, which can significantly influence its reactivity and biological properties.

Properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWYWGHZHRRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363047
Record name 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33050-36-1
Record name 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33050-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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